tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate

Protecting group strategy Orthogonal synthesis Peptide chemistry

tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate is a chiral, non-racemic pyrrolidine derivative featuring a tert-butyl ester and a hydroxymethyl substituent. As a single enantiomer building block with a defined (S)-configuration at the pyrrolidine 2-position, it serves as an advanced intermediate for constructing complex, stereochemically pure molecules in medicinal chemistry and pharmaceutical research.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
Cat. No. B13710931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCN1CCCC1CO
InChIInChI=1S/C12H23NO3/c1-12(2,3)16-11(15)6-8-13-7-4-5-10(13)9-14/h10,14H,4-9H2,1-3H3
InChIKeyIIGSCRGWORLZPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate: A Chiral Pyrrolidine Building Block for Asymmetric Synthesis


tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate is a chiral, non-racemic pyrrolidine derivative featuring a tert-butyl ester and a hydroxymethyl substituent. As a single enantiomer building block with a defined (S)-configuration at the pyrrolidine 2-position, it serves as an advanced intermediate for constructing complex, stereochemically pure molecules in medicinal chemistry and pharmaceutical research [1]. Its structural characteristics make it particularly relevant for applications requiring orthogonal protecting group strategies and precise control over chiral centers [2].

Why tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate Cannot Be Directly Substituted by Common Analogs


Direct substitution with close structural analogs, such as the methyl ester or the regioisomeric tert-butyl ester, fails because this specific compound uniquely combines three critical features essential for selective synthetic elaboration: a sterically bulky tert-butyl ester for orthogonal carboxylic acid protection, a precise (S)-configuration at the pyrrolidine 2-position for stereochemical fidelity in downstream targets, and a free hydroxymethyl group for further functionalization without deprotection steps [REFS-1, REFS-2]. Substituting with the methyl ester analog (CAS 114106-84-2) would compromise orthogonal deprotection strategies, while the regioisomer (tert-butyl 3-(pyrrolidin-3-yl)propanoate) presents the reactive handle at a different ring position, leading to entirely divergent molecular architectures.

Quantitative Differentiation Evidence for tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate


Orthogonal Ester Deprotection: tert-Butyl vs. Methyl Ester

The tert-butyl ester of the target compound can be selectively cleaved under acidic conditions (e.g., TFA) that leave methyl esters intact, enabling sequential deprotection strategies in complex molecule synthesis. In contrast, the methyl ester analog (CAS 114106-84-2) requires strongly basic or nucleophilic conditions for hydrolysis, which can compromise acid-sensitive functional groups [1]. This orthogonal stability profile is a direct consequence of the tert-butyl group's steric and electronic properties.

Protecting group strategy Orthogonal synthesis Peptide chemistry

Computed Lipophilicity: XLogP3-AA Comparison with Methyl Ester

The computed partition coefficient (XLogP3-AA) for tert-butyl (S)-3-[2-(hydroxymethyl)-1-pyrrolidinyl]propanoate is 0.9, compared to 0.0 for the methyl ester analog [REFS-1, REFS-2]. This higher lipophilicity suggests moderately enhanced passive membrane permeability potential, a factor often considered in early-stage medicinal chemistry optimization when balancing solubility and permeability.

Lipophilicity Drug-likeness Permeability

Topological Flexibility: Rotatable Bond Count vs. Methyl Ester

The target compound possesses 6 rotatable bonds, compared to 5 for the methyl ester analog [REFS-1, REFS-2]. The additional rotatable bond, arising from the tert-butyl group, provides a modest increase in conformational flexibility, which can influence the molecule's ability to adapt to protein binding pockets during drug discovery campaigns.

Molecular flexibility Conformational analysis Drug design

Enantiomeric Configuration: (S)-Enantiomer vs. (R)-Enantiomer

The target compound is specified as the (S)-enantiomer at the pyrrolidine 2-position. While direct experimental comparative data between the (S)- and (R)-enantiomers are not publicly available for this specific building block, the critical importance of enantiomeric configuration in biological systems is a fundamental principle: the (S)-enantiomer provides the precise three-dimensional orientation required for synthesizing enantiopure bioactive molecules [1]. Using the racemate or the incorrect enantiomer would lead to a 50% or complete loss of desired stereochemical outcome in subsequent asymmetric transformations. Vendor specifications indicate an enantiomeric purity of 98% for the (S)-form (Leyan) .

Chiral purity Stereochemistry Asymmetric synthesis

Regiochemical Placement: 2-Substituted vs. 3-Substituted Pyrrolidine

The target compound bears the reactive hydroxymethyl group at the pyrrolidine 2-position, directly adjacent to the nitrogen. In contrast, tert-butyl 3-(pyrrolidin-3-yl)propanoate (CAS 1528610-16-3) presents the propanoate chain at the 3-position, with no hydroxymethyl group . This regioisomeric difference leads to fundamentally different synthetic outcomes: the 2-position functionalization enables the construction of 2,5-disubstituted pyrrolidine motifs common in bioactive molecules, while the 3-substituted isomer accesses different structural space.

Regioisomerism Building block diversity Synthetic strategy

Vendor-Supplied Purity: Target Compound vs. Common Methyl Ester Analog

Commercially available tert-butyl (S)-3-[2-(hydroxymethyl)-1-pyrrolidinyl]propanoate is offered at 98% purity (Leyan, product no. 1563084) , while the methyl ester analog is typically supplied at 97% purity (MolCore, CAS 114106-84-2) . While a 1% purity difference is small, for research applications requiring high-purity starting materials for late-stage coupling or sensitive transformations, this 98% threshold provides a marginal but potentially meaningful quality advantage.

Chemical purity Procurement specification Quality control

Optimal Application Scenarios for tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate


Orthogonal Protection Strategy in Peptide Mimetic Synthesis

When synthesizing peptide mimetics containing a pyrrolidine core, the tert-butyl ester of this building block allows the carboxylic acid to be unmasked selectively under acidic conditions (TFA) without affecting acid-sensitive Fmoc or Boc protecting groups elsewhere in the molecule. This orthogonal deprotection capability, supported by the class-level acid-lability of tert-butyl esters [1], makes it the preferred choice over the methyl ester analog, which requires basic hydrolysis and thus risks racemization of adjacent stereocenters.

Enantioselective Synthesis of Sphingosine Kinase Inhibitor Scaffolds

The (S)-2-(hydroxymethyl)pyrrolidine motif is a core scaffold in dual sphingosine kinase 1/2 inhibitors [1]. This specific building block provides the exact (S)-configuration required for target binding. Substituting with the (R)-enantiomer would abolish inhibitory activity, as the stereochemistry is critical for enzyme-inhibitor recognition. The tert-butyl ester further facilitates subsequent structure-activity relationship (SAR) derivatization via orthogonal protecting group manipulation.

Construction of 2,5-Disubstituted Pyrrolidine Libraries

For medicinal chemistry programs aiming to explore 2,5-disubstituted pyrrolidine chemical space, the placement of the reactive hydroxymethyl group at the 2-position is essential. The regioisomeric tert-butyl 3-(pyrrolidin-3-yl)propanoate cannot substitute for this purpose, as it leads to 3-substituted pyrrolidine products. The 98% purity of the commercial building block further ensures reliable conversion in library synthesis [1].

Prodrug Design Requiring Enhanced Lipophilicity

In early drug discovery programs where transiently increased lipophilicity is desired for improved passive permeability or tissue distribution, the tert-butyl ester's XLogP3-AA of 0.9 (vs. 0.0 for the methyl ester) [1] may provide a meaningful advantage without the need for additional alkylation steps. This is particularly relevant in central nervous system (CNS) drug discovery where moderate lipophilicity often correlates with blood-brain barrier penetration potential.

Quote Request

Request a Quote for tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.